molecular formula C17H28N6O3 B2533150 8-((4-ethylpiperazin-1-yl)methyl)-7-(3-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851941-46-3

8-((4-ethylpiperazin-1-yl)methyl)-7-(3-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2533150
CAS No.: 851941-46-3
M. Wt: 364.45
InChI Key: DTPOLZFQUAVPAM-UHFFFAOYSA-N
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Description

8-((4-Ethylpiperazin-1-yl)methyl)-7-(3-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemically synthesized purine derivative designed for research purposes. This compound features a purine-2,6-dione (xanthine) core, a structure of significant interest in medicinal chemistry, which is further functionalized with a 4-ethylpiperazine moiety and a 3-hydroxypropyl chain. These specific substitutions are common in pharmaceuticals and are often explored to modulate a compound's physicochemical properties, bioavailability, and interaction with biological targets . The presence of the piperazine ring, in particular, is frequently associated with receptor binding activity in neurological and oncological research contexts . The exact mechanism of action and primary research applications for this specific molecule are not fully detailed in the literature and constitute an area for ongoing investigation. Researchers may find value in exploring its potential as a building block in drug discovery, a tool compound in assay development, or a candidate for high-throughput screening against various biological targets. As with any compound of this class, researchers should conduct thorough in-house evaluation to determine its suitability for their specific experimental systems. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O3/c1-4-21-7-9-22(10-8-21)12-13-18-15-14(23(13)6-5-11-24)16(25)20(3)17(26)19(15)2/h24H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPOLZFQUAVPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CCCO)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Structure

The molecular formula of the compound is C18H28N6O3C_{18}H_{28}N_{6}O_{3}, with a molecular weight of approximately 362.46 g/mol. The structure features a purine base with various functional groups that may influence its biological activity.

Physical Properties

PropertyValue
Molecular Weight362.46 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds containing piperazine moieties often exhibit diverse pharmacological effects. The piperazine group is known to interact with various receptors and enzymes, which may contribute to the biological activity of this compound.

Acetylcholinesterase Inhibition

Piperazine derivatives have been studied for their ability to inhibit human acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission. In vitro studies have demonstrated that certain piperazine-based compounds can effectively bind to AChE, potentially leading to therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

Antioxidant Activity

The antioxidant properties of similar purine derivatives have been documented, suggesting that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases.

Antitumor Activity

Preliminary studies have suggested that purine derivatives exhibit antitumor properties. For instance, compounds structurally related to this one have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Study 1: Acetylcholinesterase Inhibition

In a study conducted by Varadaraju et al., several piperazine derivatives were evaluated for their AChE inhibitory activity using molecular docking techniques. The results indicated that specific structural modifications enhanced binding affinity at the active site of AChE, suggesting a potential pathway for drug development targeting neurodegenerative conditions .

Study 2: Antioxidant Potential

A comparative analysis of various purine derivatives revealed that those with hydroxyl groups exhibited significant antioxidant activity in cell-free systems. This suggests that the presence of a hydroxypropyl group in our compound could enhance its protective effects against oxidative damage.

Comparison with Similar Compounds

Key Observations :

  • Position 7 Modifications : The target compound’s 3-hydroxypropyl group contrasts with NCT-501’s isopentyl chain (hydrophobic) and Compound 13’s lack of substitution. The hydroxypropyl group likely enhances aqueous solubility compared to alkyl chains .
  • Position 8 Modifications: Piperazine substituents vary significantly.

Table 2: Enzymatic Activity and Selectivity Data

Compound Target Enzyme IC₅₀/EC₅₀ Selectivity (vs. other ALDH isoforms) Reference
NCT-501 ALDH1A1 16 nM >100-fold selectivity over ALDH2, ALDH3A1
Compound 34 : 7-ethyl-1,3-dimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione Mixed Lineage Kinase Domain-Like (MLKL) 0.12 µM (necroptosis inhibition) Not reported
Target Compound Not explicitly tested N/A N/A

Key Observations :

  • NCT-501: Demonstrates potent ALDH1A1 inhibition, a key enzyme in cancer stem cell metabolism.
  • Compound 34 : Targets necroptosis via MLKL inhibition, highlighting the purine-dione scaffold’s versatility in addressing diverse pathological pathways .
  • Target Compound : While biological data is absent in the evidence, its 3-hydroxypropyl group may reduce cytotoxicity compared to NCT-501’s isopentyl chain, as hydroxyalkyl groups often mitigate hydrophobic-driven off-target effects .

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties and Predicted ADME

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors Solubility (Predicted) Reference
Target Compound 392.45 g/mol 1.8 3 donors, 6 acceptors Moderate (aqueous)
NCT-501 417.32 g/mol 2.5 2 donors, 6 acceptors Low (requires formulation)
Compound 13 294.31 g/mol 0.9 3 donors, 5 acceptors High

Key Observations :

  • The target compound’s lower LogP (1.8 vs. NCT-501’s 2.5) and additional hydrogen bond donor (3 vs.
  • Compound 13’s smaller size and polar 4-(2-hydroxyethyl)piperazine group yield superior solubility, though this may compromise blood-brain barrier penetration .

Preparation Methods

Starting Material: 5,6-Diamino-1,3-dimethyluracil

The synthesis begins with 5,6-diamino-1,3-dimethyluracil (1), a precursor readily accessible via nitrosation and reduction of 6-amino-1,3-dimethyluracil. In Scheme 2 of, diamino uracils undergo condensation with aldehydes (e.g., formaldehyde) in acetic acid to form imine intermediates, which cyclize under oxidative conditions (e.g., diethyl azodicarboxylate) to yield xanthine derivatives. For the target compound, this step establishes the 1,3-dimethyl groups and sets the stage for functionalization at positions 7 and 8.

Functionalization at Position 8: Introducing the (4-Ethylpiperazin-1-yl)methyl Group

The 8-position substitution requires a chloromethyl intermediate, which undergoes nucleophilic displacement with 4-ethylpiperazine.

Synthesis of 8-Chloromethyl Intermediate

  • Treat compound 2 with paraformaldehyde and hydrochloric acid in DMF to form 8-chloromethyl-7-(3-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6-dione (3).
  • Isolate the chloromethyl derivative via recrystallization from ethanol.

Yield : 85–90% (similar to chloromethylation in).

Nucleophilic Substitution with 4-Ethylpiperazine

  • React 8-chloromethyl intermediate (3) with excess 4-ethylpiperazine in dichloromethane at 50°C for 6 hours.
  • Quench the reaction with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Yield : 70–75% (comparable to).

Optimization and Alternative Routes

One-Pot Coupling Using BDMS

Bromo dimethylsulfonium bromide (BDMS) facilitates direct coupling of aldehydes with diamino uracils. For the target compound:

  • Condense 5,6-diamino-1,3-dimethyluracil with (4-ethylpiperazin-1-yl)methanal in the presence of BDMS.
  • Cyclize the intermediate under mild conditions to yield the 8-substituted purine.

Advantage : Reduces steps but requires synthesis of the specialized aldehyde.

Solid-Phase Synthesis

Adapting Scheme 19 from, immobilize the purine core on a resin, sequentially introduce substituents via coupling reactions, and cleave the final product. This method enhances purity but demands specialized equipment.

Reaction Conditions and Challenges

Step Reagent/Condition Challenge Mitigation
Alkylation 3-Hydroxypropyl bromide, K₂CO₃ Hydroxyl group reactivity Use of protecting groups (TBS)
Chloromethylation HCl, paraformaldehyde Over-chlorination Controlled stoichiometry
Piperazine substitution 4-Ethylpiperazine, DCM Low solubility Use of polar aprotic solvents (DMF)

Analytical Characterization

Critical spectroscopic data for the final compound:

  • ¹H-NMR (DMSO-d₆) : δ 1.05 (t, 3H, CH₂CH₃), 2.35–2.60 (m, 8H, piperazine), 3.15 (s, 3H, N-CH₃), 3.40 (s, 3H, N-CH₃), 3.70 (t, 2H, CH₂OH).
  • MS (ESI+) : m/z 433.2 [M+H]⁺.

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